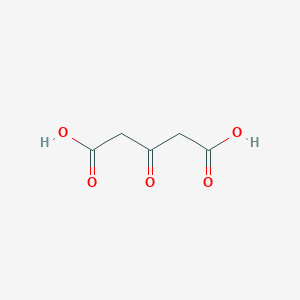
3-Oxopentanedioic acid
Cat. No. B044449
Key on ui cas rn:
542-05-2
M. Wt: 146.10 g/mol
InChI Key: OXTNCQMOKLOUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05273736
Procedure details


A 5-liter 3-necked flask was charged with 140 grams of 50% aqueous glutaric dialdehyde (Aldrich, 0.7 moles), 630 ml of water and 70.7 grams of CH3NH2.HCl (1.036 moles) which was first dissolved in 700 ml of water, 116.6 grams of acetonedicarboxylic acid (0.8 moles) which had been dissolved in 1162 ml of water, and a solution of 123.2 sodium phosphate dibasic and 10.22 grams of NaOH dissolved in 280 ml of water. The heterogeneous orange solution was stirred at room temperature for 24 hours during which time the evolution of CO2 (g) was noted.





[Compound]
Name
123.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
sodium phosphate dibasic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH2:5][CH:6]=[O:7])[CH2:2][CH:3]=O.[CH3:8][NH2:9].Cl.[CH2:11]([C:18](O)=O)[C:12](CC(O)=O)=O.OP([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].C(=O)=O>O>[CH3:8][N:9]1[CH:1]2[CH2:2][CH2:3][CH2:18][CH:11]1[CH2:12][C:6](=[O:7])[CH2:5]2 |f:1.2,4.5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
140 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC=O)CC=O
|
|
Name
|
|
|
Quantity
|
70.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CN.Cl
|
|
Name
|
|
|
Quantity
|
630 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
116.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
1162 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C2CC(CC1CCC2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05273736
Procedure details


A 5-liter 3-necked flask was charged with 140 grams of 50% aqueous glutaric dialdehyde (Aldrich, 0.7 moles), 630 ml of water and 70.7 grams of CH3NH2.HCl (1.036 moles) which was first dissolved in 700 ml of water, 116.6 grams of acetonedicarboxylic acid (0.8 moles) which had been dissolved in 1162 ml of water, and a solution of 123.2 sodium phosphate dibasic and 10.22 grams of NaOH dissolved in 280 ml of water. The heterogeneous orange solution was stirred at room temperature for 24 hours during which time the evolution of CO2 (g) was noted.





[Compound]
Name
123.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
sodium phosphate dibasic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH2:5][CH:6]=[O:7])[CH2:2][CH:3]=O.[CH3:8][NH2:9].Cl.[CH2:11]([C:18](O)=O)[C:12](CC(O)=O)=O.OP([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].C(=O)=O>O>[CH3:8][N:9]1[CH:1]2[CH2:2][CH2:3][CH2:18][CH:11]1[CH2:12][C:6](=[O:7])[CH2:5]2 |f:1.2,4.5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
140 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC=O)CC=O
|
|
Name
|
|
|
Quantity
|
70.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CN.Cl
|
|
Name
|
|
|
Quantity
|
630 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
116.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
1162 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C2CC(CC1CCC2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
